(Z)-4-(Piperidin-1-yl)but-2-enoicacid

Pharmaceutical impurity profiling Regulatory reference standards Dacomitinib quality control

The E-isomer of this piperidine butenoic acid is a key intermediate for the EGFR inhibitor dacomitinib. The Z-isomer (CAS 2190488-62-9) is a mandatory process-related impurity (Impurity ZY3) for ICH Q3A/Q3B compliance in ANDA submissions. Use for: • HPLC system suitability: Independent retention time verification vs. the E-isomer (CAS 768341-84-0) • Negative control: TR-FRET/mobility shift assays for stereochemical EGFR pharmacophore evaluation • Forced degradation studies: cis-trans isomerization spiking experiments • Hydrochloride salt formation (MW 205.68) for XRPD/DSC characterization

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B13145941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-(Piperidin-1-yl)but-2-enoicacid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC=CC(=O)O
InChIInChI=1S/C9H15NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h4-5H,1-3,6-8H2,(H,11,12)/b5-4-
InChIKeyNFZOHOJPYXFOQW-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-4-(Piperidin-1-yl)but-2-enoic Acid: Impurity Profiling & Research


(Z)-4-(Piperidin-1-yl)but-2-enoic acid (CAS 2190488-62-9), also referred to as (2Z)-4-(1-piperidinyl)-2-butenoic acid, is a C9H15NO2 α,β-unsaturated carboxylic acid with a molecular weight of 169.22 g/mol [1]. It is the Z geometric isomer of a compound class whose E-isomer serves as a critical intermediate in the synthesis of the FDA/EMA-approved EGFR inhibitor dacomitinib [2]. The compound is catalogued as Dacomitinib Impurity ZY3 under pharmaceutical reference standard nomenclature .

Dacomitinib Z-isomer impurity reference standard for HPLC method validation
Negative control for stereochemistry-dependent kinase profiling assays
Hydrochloride salt form supports solid-state crystallinity studies

Why the Z-Isomer Cannot Be Substituted


Geometric isomerism around the α,β-unsaturated double bond produces distinct three-dimensional pharmacophores that dictate differential engagement with biological targets and chromatographic separation behaviour [1]. The E-isomer (CAS 768341-84-0) is the active intermediate furnishing the (E)-4-(piperidin-1-yl)but-2-enoyl side chain of dacomitinib, while the Z-isomer arises as a process-related impurity requiring independent quantification validation [2]. Replacement with smaller amine congeners—dimethylamino (C6H11NO2) or pyrrolidinyl (C8H13NO2) analogs—alters ring size, basicity (pKa shift), and hydrogen-bonding capacity, precluding use of existing HPLC methods validated for the piperidine scaffold . The quantitative evidence below demonstrates that the Z-configured piperidine butenoic acid occupies a distinct analytical, synthetic, and biological niche.

E-isomer (CAS 768341-84-0) Distinct impurity classification and retention; may not substitute directly in HPLC system suitability without independent co-elution verification.
Smaller amine analogs Altered ring size and pKa shift may invalidate existing HPLC methods developed for the piperidine scaffold.
4-Oxo analog (CAS 347142-82-9) Higher β-carbon electrophilicity may promote unwanted 1,4-addition reactions, differing from the Z-acid stability profile as a reference standard.

Quantitative Evidence: Z-Isomer vs Analogs


Impurity Classification in Dacomitinib Standards

The Z-isomer is catalogued specifically as Dacomitinib Impurity ZY3, while the E-isomer (CAS 768341-84-0) is labelled Dacomitinib Impurity 4 with distinct monograph specifications . This differential regulatory classification means the two isomers are not interchangeable in HPLC system suitability tests; a validated method for the E-isomer impurity does not qualify the Z-isomer without independent co-elution verification [1].

Impurity Identity
Head-to-head
Z-isomer: Impurity ZY3
E-isomer: Impurity 4
Non-interchangeable impurity monographs; independent reference standard codes per ICH guidelines.
Independent co-elution verification required for method transfer.
Pharmaceutical impurity profiling Regulatory reference standards Dacomitinib quality control

Stereochemistry-Driven Binding Geometry

A close structural analog—4-piperidin-1-yl-but-2-enoic acid conjugated to a quinazoline scaffold—demonstrates stereochemistry-dependent binding, with the E-configuration enabling a Ki of 25 nM against EGFR in a ChEMBL-reported assay [1]. The Z-isomer, by contrast, cannot adopt the same extended conformation required for the ATP-binding pocket, as the carboxylic acid and piperidine moieties are oriented cis, reducing complementarity [2]. While direct EGFR IC50 data for the unsubstituted Z-acid alone are not available, the stereochemical constraint predicts a >10-fold shift in affinity relative to the E-configuration based on molecular docking comparisons.

Binding Conformation
Class-level
Z-configuration: predicted Ki > 250 nM
E-derivative: EGFR Ki = 25 nM
Supports Z-isomer as inactive control for kinase selectivity panels.
Predicted affinity loss based on molecular docking; direct assay data unavailable.
GPCR agonism P2Y4 receptor Structure-activity relationship

Piperidine Basicity and Solubility vs Analogs

The piperidine nitrogen (pKa conjugate acid ≈ 11.2) is significantly more basic than the morpholine oxygen-containing analog (pKa conjugate acid ≈ 8.4, CAS 1323199-72-9), leading to differential ionization at physiological pH . The Z-piperidine compound exhibits logP ≈ 0.666 for its methyl ester (LogP of free acid estimated 0.5–1.2) [1], while the dimethylamino analog (C6H11NO2, MW 129.16) has a lower molecular weight and reduced lipophilicity [2]. These differences directly impact reversed-phase HPLC retention (capacity factor k') and aqueous solubility for formulation screening.

Physicochemical Profile
Cross-study
Piperidine pKa ≈ 11.2, logP 0.666
Morpholine analog pKa ≈ 8.4
Higher basicity enables salt formation and distinct reversed-phase HPLC retention.
ΔpKa ~2.8 units; calculated parameters at 25 °C.
Physicochemical profiling pKa comparison Drug-likeness

HPLC Purity Assessment vs E-Isomer

Purity assessment of (Z)-4-(piperidin-1-yl)but-2-enoic acid employs reversed-phase HPLC on octadecylsilane columns with acetonitrile-water mobile phases . The Z-isomer exhibits a distinct retention time relative to the E-isomer due to the differential polarity of the cis versus trans configuration; the Z-isomer typically elutes earlier under standard C18 conditions owing to the intramolecular hydrogen-bonding capacity between the cis-oriented carboxylic acid and piperidine nitrogen . Commercial suppliers report purity specifications of ≥95% to ≥98+% for the Z-isomer hydrochloride salt .

HPLC Purity
Data to verify
Z-isomer HCl: ≥95%
E-isomer: ≥98+%
Distinct retention; co-injection required for system suitability testing.
Reversed-phase C18, acetonitrile-water gradient; supplier-reported data.
HPLC method validation Purity determination Reversed-phase chromatography

Differential Reactivity in Amide Coupling

The 4-oxo analog (maleic acid piperidide, (Z)-4-oxo-4-piperidin-1-ylbut-2-enoic acid, CAS 347142-82-9) contains an electrophilic 4-oxo group that participates in a three-step dacomitinib synthesis with 58% overall yield [1]. In contrast, (Z)-4-(piperidin-1-yl)but-2-enoic acid lacks this carbonyl, presenting a vinylogous amine rather than an amide, which substantially reduces the electrophilicity of the β-carbon toward nucleophilic attack [2]. This differential electron density at the Michael acceptor site means the Z-acid is less prone to unwanted 1,4-addition side reactions during storage and coupling, making it a more stable reference standard but a less reactive synthetic building block.

Reactivity Difference
Class-level
Z-acid: vinylogous amine, low β-electrophilicity
4-Oxo analog: conjugated amide, higher β-electrophilicity
Z-acid is more stable as impurity reference standard; lower nucleophilic adduct risk.
Qualitative electronic structure comparison; oxo analog synthesis 58% yield.
Amide bond formation Michael acceptor reactivity Synthetic intermediate

Applications of the Z-Isomer


Dacomitinib ANDA Impurity Method Validation

The Z-isomer serves as a critical reference standard (Impurity ZY3) for HPLC method validation during dacomitinib Abbreviated New Drug Application (ANDA) submissions. Regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of process-related impurities at levels ≥0.10% [1]. The distinct retention time of the Z-isomer relative to the E-isomer necessitates its independent inclusion in system suitability mixtures.

Stereochemistry-Dependent Kinase Profiling

The Z-configuration provides a geometrically constrained negative control for evaluating stereochemical requirements of kinase inhibitor pharmacophores. The cis orientation of the piperidine and carboxylic acid groups reduces complementarity with the ATP-binding pocket of EGFR family kinases, enabling its use as an inactive control compound in TR-FRET and mobility shift assays [2].

Forced Degradation Studies for Stability Methods

Under acidic or basic stress conditions, the E-isomer side chain of dacomitinib can undergo cis-trans isomerization to generate the Z-isomer as a degradation product. spiking experiments with the Z-isomer standard are required to validate that the HPLC method can resolve the isomerized degradant from the parent drug peak [3].

Salt Screening and Solid-State Characterization

The piperidine nitrogen (pKa conjugate acid ≈ 11.2) enables hydrochloride salt formation (MW 205.68) that enhances crystallinity and facilitates XRPD and DSC characterization. This contrasts with morpholine analogs (pKa ≈ 8.4) that protonate less readily under standard salt-formation conditions [1].

Application
Selection Property
Validation Focus
Drug substance impurity analysis
Z-isomer reference standard
HPLC system suitability and isomer resolution
Kinase selectivity profiling
Negative control chemotype
EGFR/erbB-2 assay specificity confirmation
Forced degradation profiling
Z-isomer as degradation marker
Resolution from parent drug and E-isomer
Solid-state characterization
Hydrochloride salt crystallinity
XRPD and DSC profiling
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